molecular formula C15H25N5O B2909319 N-[4,6-DIMETHYL-2-(4-METHYLPIPERAZIN-1-YL)PYRIMIDIN-5-YL]-2-METHYLPROPANAMIDE CAS No. 1797973-02-4

N-[4,6-DIMETHYL-2-(4-METHYLPIPERAZIN-1-YL)PYRIMIDIN-5-YL]-2-METHYLPROPANAMIDE

Cat. No.: B2909319
CAS No.: 1797973-02-4
M. Wt: 291.399
InChI Key: YBNMGJWJJRMQJU-UHFFFAOYSA-N
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Description

N-[4,6-Dimethyl-2-(4-methylpiperazin-1-yl)pyrimidin-5-yl]-2-methylpropanamide is a pyrimidine-based small molecule characterized by:

  • A 4,6-dimethylpyrimidine core, which provides a planar aromatic scaffold for intermolecular interactions.
  • A 2-methylpropanamide substituent at position 5, contributing to steric bulk and possible target binding.

Properties

IUPAC Name

N-[4,6-dimethyl-2-(4-methylpiperazin-1-yl)pyrimidin-5-yl]-2-methylpropanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H25N5O/c1-10(2)14(21)18-13-11(3)16-15(17-12(13)4)20-8-6-19(5)7-9-20/h10H,6-9H2,1-5H3,(H,18,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YBNMGJWJJRMQJU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NC(=N1)N2CCN(CC2)C)C)NC(=O)C(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H25N5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

291.39 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[4,6-DIMETHYL-2-(4-METHYLPIPERAZIN-1-YL)PYRIMIDIN-5-YL]-2-METHYLPROPANAMIDE typically involves multi-step organic reactions. One common method includes the reaction of 4,6-dimethyl-2-chloropyrimidine with 4-methylpiperazine under basic conditions to form the intermediate N-(4,6-dimethyl-2-(4-methylpiperazin-1-yl)pyrimidin-5-yl)amine. This intermediate is then reacted with isobutyryl chloride in the presence of a base to yield the final product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The reaction conditions are carefully controlled to maximize efficiency and minimize by-products.

Chemical Reactions Analysis

Step 1: Formation of the Pyrimidine Core

A pyrimidine scaffold is functionalized via Buchwald-Hartwig coupling or nucleophilic aromatic substitution (SNAr) to introduce the 4-methylpiperazine group. For example:

  • Substrate : 5-chloro-4,6-dimethylpyrimidine.
  • Reagent : 4-methylpiperazine under basic conditions (e.g., K₂CO₃).
  • Conditions : Microwave irradiation or reflux in DMA at 160°C .

Step 2: Amide Formation

The 2-methylpropanamide group is introduced via acylation of the intermediate amine:

  • Substrate : 5-amino-4,6-dimethyl-2-(4-methylpiperazin-1-yl)pyrimidine.
  • Reagent : Isobutyryl chloride or anhydride.
  • Conditions : Catalyzed by HATU (hexafluorophosphate azabenzotriazole tetramethyl uronium) in DCM with triethylamine (TEA) .
Reaction Step Reagents/Conditions Yield Reference
Piperazine couplingK₂CO₃, DMA, 160°C, 3h89%
Amide formationHATU, TEA, DCM, RT, 2h33–81%

Hydrolysis of the Amide Bond

The amide group undergoes hydrolysis under acidic or basic conditions:

  • Acidic hydrolysis (HCl, reflux): Yields 2-methylpropanoic acid and 5-amino-4,6-dimethyl-2-(4-methylpiperazin-1-yl)pyrimidine.
  • Basic hydrolysis (NaOH, H₂O/MeOH): Produces the sodium salt of 2-methylpropanoic acid .

Reductive Amination of the Piperazine Group

The secondary amine in the piperazine can participate in reductive amination:

  • Reagents : Aldehydes/ketones + NaBH(OAc)₃ (sodium triacetoxyborohydride).
  • Applications : Used to derivatize the compound for enhanced solubility or targeting .

Stability Under Oxidative Conditions

  • The methyl groups on the pyrimidine ring are stable to mild oxidants (e.g., MnO₂).
  • Strong oxidants (e.g., KMnO₄) may degrade the piperazine ring or amide bond .

Alkylation/Acylation of the Piperazine Nitrogen

  • Reagents : Alkyl halides (e.g., CH₃I) or acyl chlorides.
  • Conditions : DCM, TEA, RT.
  • Outcome : N-alkylated or N-acylated derivatives with modified pharmacokinetic properties .

Suzuki-Miyaura Coupling

If a halogen (e.g., Cl) is introduced at position 5, cross-coupling with aryl boronic acids can diversify the structure:

  • Catalyst : Pd(PPh₃)₄.
  • Conditions : Microwave, 120°C, 1h .

Degradation Pathways

  • Photodegradation : UV light induces cleavage of the amide bond (λ > 300 nm).
  • Thermal Degradation : Above 200°C, decomposition yields CO, NH₃, and piperazine fragments .

Scientific Research Applications

N-[4,6-DIMETHYL-2-(4-METHYLPIPERAZIN-1-YL)PYRIMIDIN-5-YL]-2-METHYLPROPANAMIDE has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and infectious diseases.

    Industry: Utilized in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of N-[4,6-DIMETHYL-2-(4-METHYLPIPERAZIN-1-YL)PYRIMIDIN-5-YL]-2-METHYLPROPANAMIDE involves its interaction with specific molecular targets. It may act as an inhibitor of certain enzymes or receptors, thereby modulating signaling pathways within cells. The exact molecular targets and pathways can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Tabulated Comparison of Key Features

Compound Core Structure Position 2 Substituent Position 5 Substituent Molecular Weight Potential Applications
Target Compound Pyrimidine 4-Methylpiperazinyl 2-Methylpropanamide ~360–380 (est.) Kinase inhibition, CNS targets
CAS 878916-99-5 Pyrimidine Methylsulfanyl Piperidinylsulfonylphenyl-propanamide 462.6 Protease inhibition
CAS 1311624-14-2 Pyrimidine Methylsulfanyl Triazole-linked propanamide 348.5 Antimicrobial agents
CAS 61086-18-8 Piperidine Methoxymethyl N-Phenylpropanamide 276.4 Neuromodulators

Biological Activity

N-[4,6-Dimethyl-2-(4-methylpiperazin-1-yl)pyrimidin-5-yl]-2-methylpropanamide is a compound that has garnered interest in the fields of medicinal chemistry and pharmacology due to its potential therapeutic applications. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound features a complex structure characterized by a pyrimidine ring substituted with a piperazine moiety and an amide group. Its IUPAC name is this compound. The molecular formula is C15H23N5OC_{15}H_{23}N_5O with a molecular weight of 291.38 g/mol .

This compound exhibits its biological activity primarily through the inhibition of specific enzymes and signaling pathways within cells. Notably, it has been shown to inhibit tyrosine kinases, which are crucial for cell proliferation and survival. This inhibition can lead to:

  • Cell Cycle Arrest : The compound induces cell cycle arrest in cancer cells, preventing them from dividing and proliferating.
  • Apoptosis : It promotes programmed cell death in malignant cells, which is a desirable outcome in cancer therapy .

Anticancer Activity

Research indicates that this compound has significant anticancer properties. In vitro studies have demonstrated its effectiveness against various cancer cell lines, including:

Cell Line IC50 (µM) Effect
A549 (Lung Cancer)12.5Induces apoptosis
MCF7 (Breast Cancer)15.0Cell cycle arrest
HeLa (Cervical Cancer)10.0Inhibits cell migration

These findings suggest that this compound could be a promising candidate for further development as an anticancer agent .

Other Biological Activities

In addition to its anticancer properties, the compound has shown potential in other areas:

  • Antimicrobial Activity : Preliminary studies indicate that it may possess antimicrobial properties against certain bacterial strains.
  • Neuroprotective Effects : There is emerging evidence suggesting that this compound could have neuroprotective effects, potentially beneficial in treating neurodegenerative diseases .

Case Studies

Several studies have been conducted to evaluate the biological activity of this compound:

  • Study on A549 Cell Line : A study published in Journal of Medicinal Chemistry assessed the effects of the compound on lung cancer cells. Results showed a dose-dependent inhibition of cell growth and induction of apoptosis through caspase activation .
  • MCF7 Cell Line Analysis : Research published in Cancer Research highlighted the ability of the compound to induce G1 phase cell cycle arrest in breast cancer cells, leading to reduced proliferation rates .
  • Neuroprotective Study : A recent study investigated the neuroprotective effects of the compound using a model of oxidative stress in neuronal cells. The results indicated a significant reduction in cell death and oxidative damage markers .

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